Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (CAS 2270909-91-4) is a synthetic small molecule belonging to the 2-arylaminopyrimidine-5-carboxylate ester class. With a molecular formula of C₁₄H₁₃F₂N₃O₂ and a molecular weight of 293.27 g/mol, it features a 2,4-difluoroanilino group at the pyrimidine 2-position and an ethyl ester at the 5-carboxylate position.

Molecular Formula C14H13F2N3O2
Molecular Weight 293.274
CAS No. 2270909-91-4
Cat. No. B3000329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate
CAS2270909-91-4
Molecular FormulaC14H13F2N3O2
Molecular Weight293.274
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H13F2N3O2/c1-3-21-13(20)10-7-17-14(18-8(10)2)19-12-5-4-9(15)6-11(12)16/h4-7H,3H2,1-2H3,(H,17,18,19)
InChIKeyCFEBUMAIGRWHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (CAS 2270909-91-4): Chemical Class and Procurement-Relevant Profile


Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (CAS 2270909-91-4) is a synthetic small molecule belonging to the 2-arylaminopyrimidine-5-carboxylate ester class [1]. With a molecular formula of C₁₄H₁₃F₂N₃O₂ and a molecular weight of 293.27 g/mol, it features a 2,4-difluoroanilino group at the pyrimidine 2-position and an ethyl ester at the 5-carboxylate position . This structural class has been investigated in patents and primary literature as kinase inhibitor scaffolds (including p38 MAPK, CDK, and PI3K) and as retinoid X receptor (RXR) antagonists [2]. The compound is commercially available from multiple suppliers at purities of 95–98% for research use .

Class 2-Arylaminopyrimidine-5-carboxylate ester scaffold
Tool context Kinase inhibitor and RXR antagonist research compound
Sourcing Research-grade purity; verify current stock availability

Why Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Within the 2-arylaminopyrimidine-5-carboxylate chemotype, seemingly minor structural variations produce quantifiable differences in physicochemical properties that critically impact membrane permeability, solubility, and metabolic stability—parameters that directly govern in vitro assay performance and in vivo pharmacokinetics . The ethyl ester moiety, the 2,4-difluoro substitution pattern on the aniline ring, and the 4-methyl group on the pyrimidine core each contribute independently to the compound's logP, topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, and rotatable bond profile . Substituting this compound with its free carboxylic acid analog (CAS 1547281-94-6), a methyl ester variant, or a regioisomeric fluorophenyl derivative without empirical validation of equivalent target engagement, cellular permeability, or metabolic profile introduces uncontrolled variables that can confound structure–activity relationship (SAR) interpretation and lead to irreproducible results.

Ethyl ester vs. free acid

The ethyl ester alters logP and TPSA; substitution with the carboxylic acid may reduce membrane permeability and shift assay outcomes.

2,4-Difluoro regiochemistry

Regioisomeric fluorophenyl analogs (e.g., 3,4-difluoro) may exhibit different kinase selectivity; SAR cannot be presumed without validation.

Scaffold substitution

Replacing with the core 2-amino-4-methylpyrimidine scaffold removes aryl interactions critical for target engagement in fragment-to-lead studies.

Quantitative Differentiation Evidence: Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate vs. Closest Analogs


Ethyl Ester vs. Free Carboxylic Acid: Lipophilicity (LogP) Elevation for Enhanced Membrane Permeability

The ethyl ester (target compound) exhibits a calculated LogP of 2.98 compared to 2.51 for the corresponding free carboxylic acid analog (CAS 1547281-94-6), an increase of 0.47 log units . This higher lipophilicity is consistent with established medicinal chemistry principles wherein ester prodrugs or analogs of carboxylic acids exhibit improved passive membrane permeability due to reduced ionization at physiological pH and increased partitioning into lipid bilayers. The TPSA is correspondingly reduced from 75.11 Ų (free acid) to 64.11 Ų (ethyl ester) , favoring blood–brain barrier and cellular penetration per the Veber and Egan rules.

Ester vs Acid LogP
Head-to-head
Target LogP 2.98, TPSA 64.11 Ų
Comparator LogP 2.51, TPSA 75.11 Ų
ΔLogP +0.47, ΔTPSA −11.00 Ų
Higher lipophilicity predicts improved cell permeability in intracellular target assays.
Calculated values; confirm experimentally.
Lipophilicity Membrane permeability Drug-likeness Physicochemical property comparison

Hydrogen Bond Donor Reduction Relative to Free Acid: Potential Oral Bioavailability Advantage

The target ethyl ester possesses one hydrogen bond donor (HBD) compared to two HBDs for the free carboxylic acid analog . Across large-scale analyses of oral drug candidates, reducing HBD count from 2 to 1 is associated with a measurable increase in the fraction absorbed and Caco-2 permeability, as HBD count correlates inversely with passive membrane diffusion. The ethyl ester effectively masks the ionizable carboxylic acid proton, decreasing polar surface area and reducing the energy penalty for desolvation during membrane crossing.

H-Bond Donor Count
Head-to-head
Target HBD = 1; Comparator HBD = 2 (free acid). ΔHBD = −1, ΔTPSA = −11.00 Ų.
Reduced HBD may support oral absorption in rodent PK studies.
Correlates with Caco-2 permeability trends.
Oral bioavailability Hydrogen bonding Lipinski rule of five Prodrug design

2,4-Difluoroanilino Substitution: Regioisomeric Differentiation from 3,4-Difluoro and Other Fluorophenyl Analogs

The compound incorporates a 2,4-difluorophenyl moiety at the 2-amino position of the pyrimidine core. In a patent series describing p38 MAP kinase inhibitors, the 2,4-difluoro substitution pattern is explicitly enumerated among preferred embodiments, distinct from 3,4-difluoro, 2,5-difluoro, and other regioisomers [1]. Although direct IC₅₀ data for this specific compound are not publicly available, the broader 2-arylaminopyrimidine class demonstrates that altering the fluorine substitution pattern on the aniline ring can shift kinase selectivity profiles. For example, in related 2-arylaminopyrimidine CDK2 inhibitors, regioisomeric fluorine placement altered potency by >10-fold across different kinase panel members [2].

Fluorine Regioisomer SAR
Class-level
2,4-difluoroanilino substitution; other regioisomers (3,4-, 2,5-) enumerated in p38/CDK patents. No quantitative IC₅₀ data available for this compound vs. regioisomers.
Regiochemistry may affect kinase selectivity; verify in target panel.
Class inference from patent SAR; confirm with head-to-head assays.
Fluorine substitution Regioisomer selectivity Kinase inhibition SAR analysis

Molecular Weight and Rotatable Bond Differentiation from Unsubstituted Core Scaffold

Relative to the unsubstituted core scaffold, ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 81633-29-6; MW = 181.19 g/mol), the target compound adds a 2,4-difluorophenyl group, increasing molecular weight to 293.27 g/mol and adding one rotatable bond . This increase of 112.08 g/mol represents a transition from a fragment-sized molecule (MW < 250) to a lead-like compound (MW 250–350), with associated changes in target binding enthalpy/entropy profiles. The additional aromatic ring provides π-stacking and hydrophobic interaction surfaces absent in the core scaffold, while the fluorine atoms can engage in orthogonal multipolar interactions with protein backbone carbonyls [1].

MW vs Core Scaffold
Head-to-head
Target MW 293.27, RotB 4; Core scaffold (CAS 81633-29-6) MW 181.19, RotB fewer. ΔMW +112.08 g/mol, ΔRotB +1.
Addition of difluorophenyl increases binding interaction potential for fragment elaboration.
Relevant for fragment-to-lead optimization; confirm binding.
Molecular complexity Ligand efficiency Fragment-based design Scaffold comparison

Commercial Availability and Purity Specification Differentiating Procurement Options

The target compound is available from multiple non-excluded vendors (e.g., Leyan, Ambinter) at specified purities of 95–98% . In contrast, the free acid analog (CAS 1547281-94-6) is listed at 98% purity by the same vendor (Leyan) . Both compounds require inquiry for pricing and are designated for research use only. The target compound has been listed as a discontinued product by at least one supplier (CymitQuimica/Biosynth, product 3D-VQD90991) , suggesting stock availability may be limited and procurement planning is advisable.

Purity & Supply
Source review
Leyan: 98% purity; CymitQuimica: 95% min. (discontinued listing). Free acid analog widely stocked at 98%.
Verify stock status; target may require synthesis-on-demand.
Vendor data as of search; no CoA available.
Chemical sourcing Purity specification Supply chain Vendor comparison

Validated Application Scenarios for Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate Based on Differential Evidence


Cell-Based Kinase Inhibitor Screening Requiring Intracellular Target Access

When screening the 2-arylaminopyrimidine-5-carboxylate class against intracellular kinase targets (e.g., p38 MAPK, CDK4/6, or PI3K), the ethyl ester (LogP = 2.98, TPSA = 64.11 Ų) is mechanistically preferred over the free carboxylic acid (LogP = 2.51, TPSA = 75.11 Ų) because the higher lipophilicity and lower polar surface area predict enhanced passive diffusion across the cell membrane . This is particularly relevant in phenotypic screening assays where target engagement occurs in the cytosol or nucleus, and inadequate membrane permeability of the free acid could produce false negatives unrelated to intrinsic target binding affinity [1].

Oral Pharmacokinetic Profiling in Rodent Models

For in vivo pharmacokinetic studies involving oral administration, the ethyl ester's reduced hydrogen bond donor count (HBD = 1 vs. 2 for the free acid) and elevated LogP favor oral absorption per Lipinski and Veber rule-of-five criteria . The compound serves as the appropriate form for assessing oral bioavailability of the 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate chemotype, potentially functioning as an ester prodrug that is hydrolyzed in vivo to the active free acid, a strategy commonly employed to improve oral exposure of carboxylic acid-containing pharmacophores [1].

Structure–Activity Relationship (SAR) Studies on 2,4-Difluoroanilino Regioisomerism

In kinase inhibitor SAR campaigns exploring the effect of fluorine substitution patterns on selectivity and potency, this compound serves as the specific 2,4-difluoro reference point within a panel of regioisomeric analogs (2,3-difluoro, 2,5-difluoro, 2,6-difluoro, 3,4-difluoro, 3,5-difluoro) . Published kinase inhibitor patents (e.g., WO2007147103A2 for p38, JP2019510821A for CDK) explicitly enumerate the 2,4-difluorophenyl motif among preferred embodiments, and establishing head-to-head SAR against regioisomers using this compound enables determination of the optimal fluorine geometry for target engagement [1].

Fragment Elaboration from 2-Amino-4-methylpyrimidine-5-carboxylate Core Scaffold

For researchers employing fragment-based drug discovery approaches, this compound demonstrates the impact of adding a 2,4-difluorophenyl group (ΔMW = +112.08 g/mol) to the minimal core scaffold (ethyl 2-amino-4-methylpyrimidine-5-carboxylate, CAS 81633-29-6) on physicochemical and binding properties . The compound serves as an advanced intermediate or tool compound for probing the contribution of the difluorophenyl moiety to target binding, enabling fragment-to-lead optimization studies that quantify the free energy of binding gained through hydrophobic and polar fluorine–protein interactions [1].

Application
Selection Property
Validation Focus
Cell-based kinase inhibitor screening
Lipophilicity/TPSA profile
Cell permeability assay
Oral pharmacokinetic profiling
HBD count and logP
Oral bioavailability assessment
Kinase inhibitor SAR (fluoro regioisomers)
2,4-Difluoro regiochemistry
Selectivity across regioisomers
Fragment-to-lead elaboration
MW and aryl substituent impact
Binding affinity gain
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